1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-10-6-4-9(5-7-10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAUJDFTIIBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Diazotization of Phenetidine
The synthesis begins with phenetidine (4-ethoxyaniline), which undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. This step generates the corresponding diazonium salt, a critical intermediate for subsequent cyclization. The low-temperature regime minimizes side reactions such as diazo compound decomposition or premature cyclization.
Cyclization with Sodium Azide
The diazonium salt is treated with sodium azide (NaN₃) under similarly controlled temperatures (0–5°C). This facilitates a [3+2] cycloaddition, forming the 1,2,3-triazole core. The 4-ethoxyphenyl group directs regioselectivity, ensuring the triazole ring forms at the ortho position relative to the ethoxy substituent.
Esterification and Saponification
The intermediate 5-methyl-1H-1,2,3-triazole-4-carboxylate ester is synthesized via reaction with ethyl sodium (EtONa) in ethanol. Saponification using aqueous sodium hydroxide (NaOH) yields the target carboxylic acid. While yield data for this route remain unreported, the method’s reliability is underscored by its inclusion in crystallographic studies.
Reaction Scheme:
$$
\text{Phenetidine} \xrightarrow[\text{HCl, 0–5°C}]{\text{NaNO}2} \text{Diazonium Salt} \xrightarrow[\text{0–5°C}]{\text{NaN}3} \text{Triazole Intermediate} \xrightarrow[\text{EtOH}]{\text{EtONa}} \text{Ester} \xrightarrow[]{\text{NaOH}} \text{1-(4-Ethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid}
$$
Cycloaddition-Based Synthesis with Subsequent Functionalization
Huisgen Cycloaddition Strategy
A modified Huisgen cycloaddition employs 1-azido-4-ethoxybenzene and ethyl 4,4-diethoxy-3-oxobutanoate under potassium carbonate (K₂CO₃) catalysis in dimethyl sulfoxide (DMSO). This one-pot reaction forms ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, leveraging the electron-withdrawing effect of the ethoxy group to enhance reaction kinetics.
Saponification and Deprotection
The ester undergoes saponification with aqueous NaOH, followed by acidification with hydrochloric acid (HCl) to yield 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Subsequent deprotection of the diethoxymethyl group with HCl in 1,4-dioxane affords the formyl derivative. Although this route targets the 5-formyl analog, substituting the formyl precursor with a methyl group—via reductive amination or alkylation—could theoretically yield the desired 5-methyl compound.
Key Reaction Conditions:
- Temperature: 40–50°C for cycloaddition
- Solvent: DMSO for enhanced solubility and reaction rate
- Yield: 84% for the formyl derivative after deprotection
Alternative Approaches Inspired by 1,2,4-Triazole Methodologies
Protecting Group Strategies
A patent detailing 1-methyl-1H-1,2,4-triazole-3-methyl formate synthesis proposes protecting the triazole’s 5-position with bromine or trimethylsilyl groups to direct carboxylation. While developed for 1,2,4-triazoles, analogous protection of 1,2,3-triazoles could enable regioselective introduction of the methyl and carboxylic acid groups. For instance:
- Protection: Treat 1-(4-ethoxyphenyl)-1H-1,2,3-triazole with n-butyllithium (n-BuLi) and dibromomethane to install a bromine at the 5-position.
- Carboxylation: React the protected triazole with lithium diisopropylamide (LDA) and carbon dioxide (CO₂) to form the 4-carboxylic acid.
- Methylation: Introduce methyl via alkylation reagents (e.g., methyl iodide) under basic conditions.
- Deprotection: Remove the bromine protecting group using hydrogenolysis or zinc-acetic acid.
Challenges and Adaptations
The inherent tautomerism of 1,2,3-triazoles complicates regioselective functionalization. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exhibits ring-chain tautomerism, with ~20% existing as a cyclic hemiacetal. Similar equilibria may influence the stability of methyl derivatives, necessitating precise pH and temperature control during synthesis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and analogous triazole derivatives:
Key Comparative Insights
Tautomerism : The dominance of the open aldehyde form in the ethoxyphenyl derivative contrasts with cyclic tautomers observed in 2-formylbenzoic acids . This is attributed to steric and electronic effects of the triazole ring and ethoxy substituent.
Substituent Effects :
- Electron-Donating Groups (e.g., ethoxy) : Stabilize the open form via resonance, reducing cyclic tautomer formation .
- Electron-Withdrawing Groups (e.g., fluoro) : Increase carboxylic acid acidity, enhancing reactivity in amide coupling or metal coordination .
Thermal Behavior : Decarboxylation at high temperatures is a shared trait among 1,2,3-triazole-4-carboxylic acids, but the ethoxyphenyl derivative’s stability up to 175°C suggests moderate thermal resilience .
Biological and Material Applications: Sulfonamide and fluorophenyl derivatives exhibit enhanced bioactivity (e.g., anticancer, antithrombotic) . Pyrazole-triazole hybrids show promise in coordination chemistry due to multiple nitrogen donor sites .
Biological Activity
1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Antiviral Activity
Recent studies have demonstrated that triazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown significant activity against influenza viruses. In vitro assays indicated that these compounds could suppress hemagglutinating activity by at least 25% and alter neuraminidase activity by up to 40% at certain concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study involving various triazole derivatives assessed their growth inhibitory effects against a panel of 60 human cancer cell lines. The results indicated that several triazole analogs exhibited more than 60% growth inhibition in multiple cancer types, suggesting that the presence of the triazole moiety enhances anticancer activity .
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory properties as well. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for some derivatives ranged from 19.45 μM to 28.39 μM against COX-1 .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features. Modifications at the phenyl ring or the triazole nitrogen positions can significantly impact their potency and selectivity towards biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at C-5 | Increases antiviral activity |
| Methoxy group at C-4 | Enhances anticancer properties |
| Halogen substitutions | Can increase binding affinity |
These modifications can lead to improved interactions with target proteins, enhancing efficacy while potentially reducing side effects .
Case Studies
Case Study 1: Antiviral Efficacy
A detailed examination of a series of triazole derivatives showed that one particular compound reduced the infectivity of H1N1 and H3N2 influenza viruses by over 90% at optimal concentrations. This highlights the potential application of these compounds in developing antiviral therapies .
Case Study 2: Cancer Cell Line Screening
In a screening study involving various cancer cell lines (lung, breast, prostate), certain triazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects in therapeutic applications .
Q & A
Q. Optimization Strategies :
Q. Table 1. Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (%) | Reference |
|---|---|---|---|---|
| Triazole Formation | CuI, DMF, 70°C | 65–80% | 85–90 | |
| Oxidation | KMnO₄, H₂O/acetone | 70–85% | 92–97 |
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), triazole protons (δ 7.5–8.0 ppm), and carboxylic acid (δ 12–13 ppm, broad) .
- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., 1,4-disubstituted triazole) .
- HPLC-MS : Verify molecular weight (MW 277.27 g/mol) and purity using reverse-phase C18 columns .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from variations in:
Assay Conditions :
- Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Control solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity) .
Compound Handling :
Data Normalization :
- Use internal controls (e.g., doxorubicin for cytotoxicity assays) and report IC₅₀ values with 95% confidence intervals .
Example : A study reporting IC₅₀ = 12 µM (anti-cancer) vs. 35 µM in another may reflect differences in apoptosis assay protocols (Annexin V vs. MTT) .
Advanced: What strategies are recommended for improving the aqueous solubility of this triazole derivative without compromising its bioactivity?
Methodological Answer:
- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for enhanced permeability, with enzymatic hydrolysis in vivo .
- Salt Formation : Use sodium or lysine salts to increase solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free acid) .
- Structural Analogues : Introduce polar groups (e.g., -OH, -SO₃H) at the 4-ethoxyphenyl ring while monitoring SAR for retained activity .
Q. Table 2. Solubility Modifications
| Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Free Acid | 0.3 | 12 |
| Sodium Salt | 2.5 | 15 |
| Methyl Ester | 1.8 | 18 |
Advanced: How can computational methods predict the binding affinity of this compound with target enzymes like cytochrome P450?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the triazole core and CYP450’s heme-binding pocket. Key residues (e.g., Phe304, Thr309) may form π-π or H-bond interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the enzyme-ligand complex. RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. trifluoromethyl) with inhibition constants (Ki) .
Advanced: What experimental approaches are used to evaluate the metabolic stability of this compound in preclinical models?
Methodological Answer:
In Vitro Microsomal Assays :
- Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- Calculate half-life (t₁/₂) using first-order kinetics. Ideal t₁/₂ >60 min suggests metabolic stability .
CYP Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition .
In Vivo PK Studies :
- Administer IV/orally to rodents. Collect plasma samples for AUC and clearance analysis .
Q. Table 3. Metabolic Stability Data
| Model | t₁/₂ (min) | CYP3A4 Inhibition (IC₅₀, µM) |
|---|---|---|
| Human | 45 | 25 |
| Rat | 78 | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
